molecular formula C14H10BrNO B13524015 3-[4-(Bromomethyl)phenoxy]benzonitrile

3-[4-(Bromomethyl)phenoxy]benzonitrile

Cat. No.: B13524015
M. Wt: 288.14 g/mol
InChI Key: NYKGGAIIGFKKFL-UHFFFAOYSA-N
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Description

3-[4-(Bromomethyl)phenoxy]benzonitrile ( 1964554-93-5) is a high-purity organic compound with a molecular formula of C 14 H 10 BrNO and a molecular weight of 288.14 . This benzonitrile derivative features a bromomethyl group, making it a versatile alkylating agent and a critical synthetic intermediate in organic and medicinal chemistry research. This compound is primarily valued as a building block for the synthesis of more complex molecules. Its structure is analogous to intermediates used in developing active pharmaceutical ingredients. Research into similar benzonitrile compounds highlights their role as key precursors in the synthesis of potent aromatase inhibitors and dual aromatase-steroid sulfatase inhibitors (DASIs), which are investigated for the treatment of hormone-dependent breast cancer . Furthermore, the 4-(bromomethyl)benzonitrile moiety is utilized in materials science, for instance, in the synthesis of phthalonitrile precursors for zinc phthalocyanines, which are studied for their applications in artificial light-harvesting systems . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and to develop novel therapeutic agents or advanced functional materials. This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

3-[4-(bromomethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H10BrNO/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8H,9H2

InChI Key

NYKGGAIIGFKKFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CBr)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and General Reaction Scheme

  • Key Starting Materials:

    • 2-(Bromomethyl)benzonitrile (or its isomers)
    • 4-(Bromomethyl)phenol or phenol derivatives
    • Suitable bases (inorganic or organic)
    • Solvents (polar aprotic or hydrocarbon solvents)
  • General Reaction:
    The phenolic hydroxyl group reacts with the bromomethyl-substituted aromatic compound under basic conditions to form the ether linkage, yielding 3-[4-(bromomethyl)phenoxy]benzonitrile.

Reaction Conditions and Reagents

Step Reagents & Conditions Notes
1 React 2-(bromomethyl)benzonitrile with 4-(bromomethyl)phenol in presence of a suitable base (e.g., potassium carbonate, sodium hydride, or triethylamine) Base deprotonates phenol to form phenolate ion, which attacks bromomethyl group
2 Solvent: Toluene, tetrahydrofuran (THF), or polar aprotic solvents such as dimethylformamide (DMF) Solvent choice affects solubility and reaction rate
3 Temperature: Typically 25–110°C, often reflux conditions Higher temperatures improve reaction kinetics
4 Reaction time: 1–4 hours Optimized for maximal conversion
5 Work-up: Aqueous quench, extraction with organic solvents, washing, drying, and purification by crystallization or chromatography Ensures removal of impurities and isolation of pure product

Representative Preparation from Patent WO2016139677A1

A detailed process described in patent WO2016139677A1 provides an improved method for related benzonitrile derivatives and can be adapted for 3-[4-(bromomethyl)phenoxy]benzonitrile synthesis:

  • Step a: React 2-(bromomethyl)benzonitrile with 4-(hydroxy)phenyl derivative in toluene using triethylamine as base at 25–30°C, then heat to 105–110°C for 2 hours.
  • Step b: Cool to 70–75°C, add water to quench, separate layers, and extract.
  • Step c: Purify by crystallization from solvents such as n-propanol.

This method emphasizes the use of mild bases (triethylamine), hydrocarbon solvents (toluene), and controlled temperature to achieve high purity and yield with desirable impurity profiles.

Alternative Synthetic Routes

  • Using Sodium Hydride or Potassium Carbonate:

    • Phenol is deprotonated with sodium hydride or potassium carbonate in DMF or THF.
    • The resulting phenolate ion undergoes nucleophilic substitution with bromomethyl-substituted benzonitrile.
    • Reaction proceeds at room temperature to reflux conditions.
  • Using Phase Transfer Catalysis:

    • Employing a phase transfer catalyst (e.g., tetrabutylammonium bromide) in biphasic solvent systems to enhance reaction rates and yields.

Reaction Optimization and Observations

Parameter Effect on Reaction
Base Type Strong bases like sodium hydride give faster reactions but require careful handling; milder bases like triethylamine offer safer conditions and good yields
Solvent Polar aprotic solvents (DMF, DMSO) increase nucleophilicity and solubility but may complicate purification; toluene offers easier work-up
Temperature Elevated temperatures increase reaction rate but may increase side reactions; optimal range is 80–110°C
Molar Ratios Slight excess of phenol or bromomethyl compound ensures complete conversion
Reaction Time Longer times improve yield but may increase impurities; 2–4 hours is typical

Purification and Characterization

  • Purification: Crystallization from alcohols (e.g., n-propanol), column chromatography on silica gel using mixtures of methanol and dichloromethane.
  • Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and powder X-ray diffraction (PXRD) patterns.

Summary Table of Preparation Methods

Method Base Solvent Temp (°C) Time (h) Yield (%) Notes
Triethylamine/Toluene Triethylamine Toluene 25–110 2 High (not specified) Mild, scalable, patent-supported
Sodium Hydride/DMF Sodium hydride DMF RT–80 3 Moderate to High Requires careful handling
Potassium Carbonate/THF Potassium carbonate THF RT–70 2–4 Moderate Common lab method
Phase Transfer Catalysis K2CO3 + PTC Biphasic (water/organic) RT–60 3 Moderate Enhanced rate, complex work-up

Research Findings and Literature Support

  • The patent WO2016139677A1 outlines an improved, cost-effective, and safe process for related benzonitrile derivatives, which can be adapted for 3-[4-(bromomethyl)phenoxy]benzonitrile synthesis, emphasizing the importance of solvent choice and base selection for optimal yield and purity.
  • Peer-reviewed studies demonstrate that ether formation via nucleophilic substitution of bromomethyl groups with phenolate ions is a reliable route, with purification by crystallization or chromatography ensuring high-quality product.
  • The use of dimethyl sulfate as a methylating agent in related syntheses highlights the importance of selecting mild and efficient reagents to improve overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

3-[4-(Bromomethyl)phenoxy]benzonitrile is a synthetic compound primarily used as a building block in organic synthesis. It is a valuable intermediate for creating diverse chemical structures because of its reactive bromomethyl and nitrile functional groups. This compound plays a crucial role in scientific research, particularly in the development of new materials and biologically active molecules.

Chemical Properties and Synthesis
3-[4-(Bromomethyl)phenoxy]benzonitrile is an organic compound with a bromomethyl group and a benzonitrile moiety. Its molecular formula is C14H10BrNOC_{14}H_{10}BrNO and it has a molecular weight of approximately 302.12 g/mol. It can be synthesized from commercially available starting materials, including 4-(bromomethyl)phenol and benzonitrile, typically involving nucleophilic substitution reactions under specific conditions. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors in industrial settings to ensure consistent production quality. The typical yield for this synthesis can vary but is often above 70% under optimized conditions.

Applications

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly compounds with anti-inflammatory properties.
  • Medicinal Chemistry: Useful in medicinal chemistry.
  • Materials Science: Also useful in materials science.
  • Industrial Organic Chemicals: Employed as a raw material in the manufacture of industrial organic chemicals .
  • Anti-HIV agents: It is used in the preparation of potential anti-HIV agents .
  • Catalysis: It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation aldose reductase inhibitors .
  • Building block: This compound's unique structure and reactivity profile make it an essential building block in both academic research and industrial applications.

Reactions

3-[4-(bromomethyl)phenoxy]benzonitrile can undergo various chemical reactions due to its functional groups, making it valuable in synthetic organic chemistry. Common reagents used in these reactions include:

  • Organometallic reagents
  • Reducing agents
  • Oxidizing agents

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-(Bromomethyl)benzonitrile (CAS 1247075-51-9)
  • Structure : Bromomethyl group at the para position of benzonitrile.
  • Applications : Used as a precursor in radiolabeled compound synthesis (e.g., 14C-labeled intermediates for pharmacological studies) .
  • Key Difference: Absence of the phenoxy linker present in 3-[4-(bromomethyl)phenoxy]benzonitrile, limiting its utility in ether-forming reactions .
3-(5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
  • Structure : Bromomethyl group integrated into a trifluoromethyl-substituted pyrazole ring attached to benzonitrile.
  • Applications: Potential use in agrochemical or pharmaceutical intermediates due to the electron-withdrawing trifluoromethyl group enhancing metabolic stability .
  • Key Difference: Heterocyclic substitution introduces steric and electronic effects distinct from the phenoxy-linked bromomethyl group in the target compound .
4-[4-Bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenoxy]benzonitrile (CAS 943311-78-2)
  • Structure : Bromomethyl group replaced with a tetrahydropyran-protected hydroxymethyl group.
  • Applications : Intermediate in Crisaborole synthesis, highlighting the role of bromomethyl derivatives in drug development .
  • Key Difference : Protective group strategy (tetrahydropyran) modifies reactivity compared to the unprotected bromomethyl group .

Pharmacological and Industrial Relevance

  • MD 780515: A benzonitrile derivative with a methoxymethyl-oxazolidinyl group, demonstrating reversible MAO-A inhibition and antidepressant activity. The phenoxy-bromomethyl scaffold in 3-[4-(bromomethyl)phenoxy]benzonitrile could similarly serve as a backbone for CNS-targeted drugs .
  • Crisaborole Intermediates: Derivatives like 4-[4-bromo-3-(protected hydroxymethyl)phenoxy]benzonitrile underscore the utility of bromomethyl benzonitriles in synthesizing anti-inflammatory agents .

Biological Activity

3-[4-(Bromomethyl)phenoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Synthesis and Properties

The compound is synthesized through the reaction of 4-(bromomethyl)phenol with 3-cyanophenol under reflux conditions, typically using solvents like dimethylformamide (DMF) or acetonitrile. The purification process involves filtration and recrystallization to achieve a high purity level, generally around 95%.

PropertyValue
CAS No. 1964554-93-5
Molecular Formula C14H10BrNO
Molecular Weight 288.1 g/mol

The biological activity of 3-[4-(bromomethyl)phenoxy]benzonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can alter various cellular pathways, contributing to its biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related nitrile compounds, indicating potential efficacy against bacterial pathogens. For instance, a compound structurally similar to 3-[4-(bromomethyl)phenoxy]benzonitrile demonstrated broad-spectrum antibacterial activity against enteric pathogens and exhibited antibiofilm properties. This suggests that compounds in this class may disrupt bacterial cell envelope integrity, leading to cell death through mechanisms such as proton motive force (PMF) dissipation .

Anticancer Potential

Research indicates that derivatives of benzonitrile compounds may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer models .

Case Studies

  • Antimicrobial Efficacy : A study on IITR00210, a nitrile compound closely related to 3-[4-(bromomethyl)phenoxy]benzonitrile, showed significant bactericidal activity against enteropathogens, achieving over a 3-log reduction in bacterial counts during kinetic assays. The compound induced stress on the bacterial cell envelope, leading to intracellular ATP dissipation and subsequent cell death .
  • Anticancer Activity : In vitro studies have demonstrated that benzonitrile derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds exhibiting IC50 values in the low nanomolar range were effective against PD-L1 expressing tumors, suggesting their potential as therapeutic agents in oncology .

Research Applications

The compound is being explored for various applications in scientific research:

  • Biochemical Probes : Due to its ability to interact with biological macromolecules, it serves as a useful tool for studying biochemical processes.
  • Pharmaceutical Development : Its potential therapeutic properties are being investigated for possible incorporation into drug formulations targeting inflammatory diseases and cancers.

Q & A

Q. What are the recommended methods for synthesizing 3-[4-(Bromomethyl)phenoxy]benzonitrile in laboratory settings?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-bromophenol derivatives with appropriately substituted benzonitriles in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C) . Precise stoichiometric control of the bromomethylating agent (e.g., bromomethylbenzyl halides) is critical to avoid over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. What safety precautions are necessary when handling 3-[4-(Bromomethyl)phenoxy]benzonitrile?

Due to the bromomethyl group’s lachrymatory and skin-irritating properties, researchers must:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid inhalation or direct contact; wash skin immediately with soap and water if exposed .
  • Store the compound in airtight, light-resistant containers under inert gas to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115 ppm). ¹⁹F NMR may detect fluorinated analogs .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : The nitrile group exhibits a sharp C≡N stretch near 2230 cm⁻¹.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : DMF or acetonitrile enhances reaction efficiency due to their high polarity and boiling points.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., Pd for cross-coupling) reduce reaction time .
  • Temperature Control : Gradual heating (e.g., reflux at 120°C) minimizes side reactions like hydrolysis of the nitrile group.

Q. What strategies are used to analyze the crystal structure of this compound using X-ray diffraction?

  • Crystallization : Slow evaporation from ethanol or DCM yields single crystals.
  • Refinement Software : SHELXL or SHELXTL refines structural parameters, leveraging high-resolution data to resolve positional disorders or thermal motion .
  • Halogen Bonding Analysis : The bromine atom’s electron-deficient σ-hole can be mapped for intermolecular interactions.

Q. How do substituent positions affect the reactivity in nucleophilic aromatic substitution reactions?

  • Ortho/para-Directing Effects : The bromomethyl group at the para position activates the aromatic ring for nucleophilic attack, while steric hindrance at the ortho position may slow reactivity .
  • Electron-Withdrawing Groups : The nitrile group enhances electrophilicity at the phenoxy ring, facilitating substitution with amines or thiols.

Q. How can computational models predict the compound’s interaction with biological targets?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes or receptors, focusing on halogen bonding (Br···O/N) and π-π stacking with aromatic residues .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., bromine vs. chlorine) with antimicrobial or anticancer activity.

Notes on Contradictions and Data Validation

  • Conflicting Reactivity Reports : Discrepancies in reaction outcomes (e.g., yields) may arise from trace moisture or impurity levels in solvents. Replicate experiments under controlled conditions (e.g., anhydrous DMF, inert atmosphere) are advised .
  • Crystallographic Data Validation : Cross-validate SHELX-refined structures with Hirshfeld surface analysis to confirm hydrogen bonding and packing motifs .

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